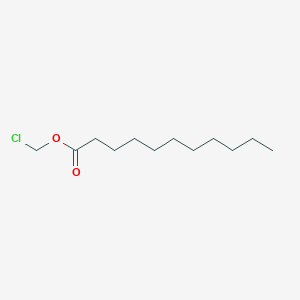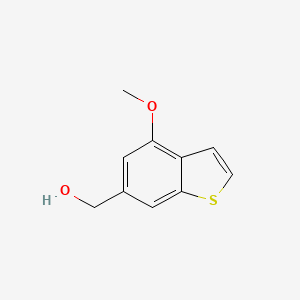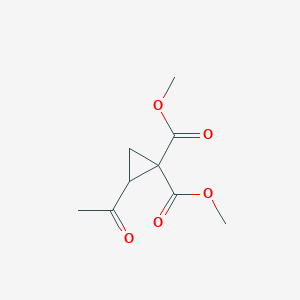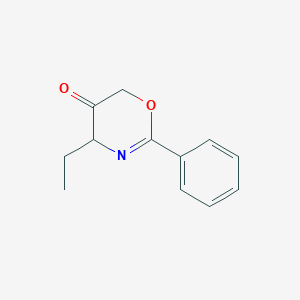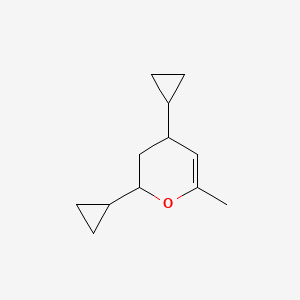
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound. It belongs to the class of pyrans, which are six-membered oxygen-containing rings. This compound is characterized by the presence of cyclopropyl groups at positions 2 and 4, and a methyl group at position 6 on the dihydropyran ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of cyclopropylmethyl ketone with an appropriate aldehyde in the presence of a catalyst can lead to the formation of the desired pyran ring . Another method involves the use of molecular iodine as a catalyst under solvent-free conditions, which offers a practical and mild synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride (NaBH4), and various acids and bases. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols .
Applications De Recherche Scientifique
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the cyclopropyl and methyl groups.
6-Methyl-3,4-dihydro-2H-pyran: Similar to the target compound but lacks the cyclopropyl groups.
2,3-Dihydro-4H-pyran: Another pyran derivative with different substitution patterns.
Uniqueness
The presence of cyclopropyl groups at positions 2 and 4, along with a methyl group at position 6, makes 2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran unique.
Propriétés
Numéro CAS |
79878-00-5 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2,4-dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H18O/c1-8-6-11(9-2-3-9)7-12(13-8)10-4-5-10/h6,9-12H,2-5,7H2,1H3 |
Clé InChI |
HAUOJSGZXHJUPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(O1)C2CC2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
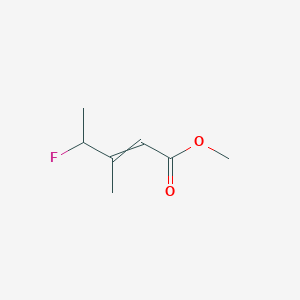
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
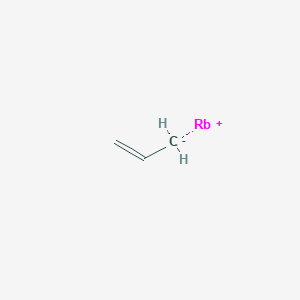
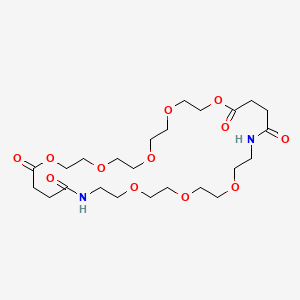
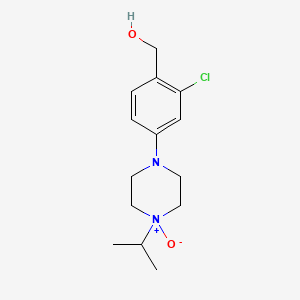
![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)
